Propanamide, N-(1-naphthyl)-2-methyl- Propanamide, N-(1-naphthyl)-2-methyl-
Brand Name: Vulcanchem
CAS No.: 21382-29-6
VCID: VC21385570
InChI: InChI=1S/C14H15NO/c1-10(2)14(16)15-13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,1-2H3,(H,15,16)
SMILES: CC(C)C(=O)NC1=CC=CC2=CC=CC=C21
Molecular Formula: C14H15NO
Molecular Weight: 213.27g/mol

Propanamide, N-(1-naphthyl)-2-methyl-

CAS No.: 21382-29-6

Cat. No.: VC21385570

Molecular Formula: C14H15NO

Molecular Weight: 213.27g/mol

* For research use only. Not for human or veterinary use.

Propanamide, N-(1-naphthyl)-2-methyl- - 21382-29-6

Specification

CAS No. 21382-29-6
Molecular Formula C14H15NO
Molecular Weight 213.27g/mol
IUPAC Name 2-methyl-N-naphthalen-1-ylpropanamide
Standard InChI InChI=1S/C14H15NO/c1-10(2)14(16)15-13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,1-2H3,(H,15,16)
Standard InChI Key JFPRISUCQTXAPA-UHFFFAOYSA-N
SMILES CC(C)C(=O)NC1=CC=CC2=CC=CC=C21
Canonical SMILES CC(C)C(=O)NC1=CC=CC2=CC=CC=C21

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

Propanamide, N-(1-naphthyl)-2-methyl- is cataloged in the PubChem database with a unique Chemical Identifier (CID) of 532138. The compound was first entered into the database on March 27, 2005, with the most recent modification on March 1, 2025 . Its Chemical Abstracts Service (CAS) registry number is 21382-29-6, providing a standardized international identifier for this specific chemical substance .

Molecular Composition and Physical Properties

The compound possesses a well-defined molecular formula of C₁₄H₁₅NO, indicating its composition of 14 carbon atoms, 15 hydrogen atoms, one nitrogen atom, and one oxygen atom . This composition yields a precise molecular weight of 213.27 g/mol, as calculated using standard atomic weight values . The molecular structure features a naphthalene ring system with an amide group attachment containing a methyl-branched propanoyl component.

Structural Representation

The two-dimensional structural representation of Propanamide, N-(1-naphthyl)-2-methyl- reveals its key functional groups and connectivity pattern. The compound contains:

  • A naphthalene ring system (bicyclic aromatic structure)

  • An amide group (-NH-CO-) connecting the naphthalene to the aliphatic portion

  • A 2-methylpropanoyl group attached to the nitrogen atom of the amide functionality

The three-dimensional conformational structure provides additional insights into the spatial arrangement of atoms within the molecule, which may influence its physicochemical properties and potential interactions with biological systems .

Nomenclature and Chemical Identifiers

IUPAC Nomenclature and Synonyms

According to the International Union of Pure and Applied Chemistry (IUPAC) naming conventions, the systematic name for this compound is 2-methyl-N-naphthalen-1-ylpropanamide . This name precisely describes the structural components and their connectivity within the molecule.

The compound is known by several synonyms that appear in chemical literature and databases:

SynonymType
N-(Naphthalen-1-yl)isobutyramideAlternative name
2-methyl-N-naphthalen-1-ylpropanamideIUPAC name
2-methyl-N-(naphthalen-1-yl)propanamideAlternative IUPAC variant
2-METHYL-N-(1-NAPHTHYL)PROPIONAMIDEAlternative name
Propanamide, 2-methyl-N-1-naphthalenyl-CAS-style name
2-Methyl-N-1-naphthalenylpropanamideAlternative name

These synonyms reflect different naming conventions and styles used across various chemical databases and literature sources .

Digital Chemical Identifiers

Modern chemical informatics employs several standardized digital identifiers to enable precise computational representation and searching of chemical structures:

Identifier TypeValuePurpose
InChIInChI=1S/C14H15NO/c1-10(2)14(16)15-13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,1-2H3,(H,15,16)International Chemical Identifier providing a unique string representation
InChIKeyJFPRISUCQTXAPA-UHFFFAOYSA-NFixed-length hashed version of the InChI for database searching
SMILESCC(C)C(=O)NC1=CC=CC2=CC=CC=C21Simplified Molecular Input Line Entry System notation
DSSTox Substance IDDTXSID101289896Identifier in the Distributed Structure-Searchable Toxicity Database

These digital identifiers facilitate precise chemical structure representation, database integration, and computational analysis of the compound .

Structural Chemistry

Amide Functional Group Analysis

The central amide functional group (-NH-CO-) in Propanamide, N-(1-naphthyl)-2-methyl- plays a critical role in determining its chemical properties. This group features:

  • A planar geometry due to the partial double-bond character of the C-N bond

  • Hydrogen bonding capabilities through the NH moiety (hydrogen bond donor)

  • Hydrogen bond accepting potential through the carbonyl oxygen

  • Restricted rotation around the C-N bond due to resonance stabilization

These characteristics potentially influence the compound's solubility profile, crystal packing arrangement, and intermolecular interactions .

Naphthalene Ring System

The naphthalene portion of the molecule consists of two fused benzene rings, contributing aromatic character to the compound. This structural feature:

  • Provides rigidity to the molecular framework

  • Contributes to potential π-π stacking interactions

  • May influence the compound's UV-visible absorption properties

  • Likely impacts the compound's lipophilicity and membrane permeability

The specific connection of the amide group at the 1-position of the naphthalene ring creates distinct electronic and steric environments that differentiate this compound from other naphthalene derivatives .

PropertyPredicted CharacteristicStructural Basis
SolubilityModerate in organic solvents, limited in aqueous mediaBalance of polar amide group and lipophilic naphthalene moiety
LipophilicityRelatively high logP valuePresence of naphthalene ring system and branched alkyl chain
Acid-Base BehaviorWeakly acidic NH protonAmide NH adjacent to electron-withdrawing carbonyl
Thermal StabilityModerately stableAmide bond strength and aromatic stabilization

These predicted properties would require experimental verification but can guide initial considerations for handling and application development .

Analytical Considerations

Spectroscopic Profile

The structural features of Propanamide, N-(1-naphthyl)-2-methyl- suggest specific spectroscopic characteristics that would be valuable for its identification and purity assessment:

  • Nuclear Magnetic Resonance (NMR) spectroscopy would likely reveal:

    • Aromatic proton signals from the naphthalene ring system

    • A characteristic amide NH signal

    • Methyl and methine signals from the 2-methylpropanoyl group

  • Infrared (IR) spectroscopy would show characteristic bands for:

    • N-H stretching (approximately 3300-3400 cm⁻¹)

    • C=O stretching (approximately 1650-1680 cm⁻¹)

    • Aromatic C=C stretching (approximately 1450-1600 cm⁻¹)

  • Mass spectrometry would provide molecular ion peaks and fragmentation patterns characteristic of the amide bond cleavage and naphthalene ring .

Chromatographic Behavior

For analytical and preparative separations, the compound's chromatographic behavior would be influenced by:

  • Moderate polarity due to the amide group

  • Significant hydrophobic interactions from the naphthalene ring

  • Potential for π-π interactions with aromatic stationary phases

  • Hydrogen bonding capabilities affecting retention on polar stationary phases

These properties would inform method development for high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) analysis .

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